BENGHE Foundational & Exploratory

Check Availability & Pricing

Theoretical Insights into the Structure of Iron(lll)
Phosphate Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Iron(1ll) phosphate dihydrate

Cat. No.: B076368

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Iron(lll) phosphate dihydrate (FePO4-2H20), a compound of significant interest in various
scientific and industrial fields, including as a precursor for battery materials and in corrosion
resistance, possesses a well-defined crystal structure.[1] This technical guide delves into the
structural characteristics of its naturally occurring mineral form, strengite, and explores the
theoretical understanding of the iron phosphate framework through computational studies of
related anhydrous compounds, owing to a scarcity of specific in-depth theoretical analyses on
the dihydrate form.

Crystal Structure of Strengite (FePO4:2H20)

Strengite crystallizes in an orthorhombic system, which is isostructural with variscite
(AIPO4-2H20) and scorodite (FeAsOa4-2H20).[2] The fundamental building blocks of the
strengite structure are FeOs octahedra and POa tetrahedra. These polyhedra are
interconnected, forming a three-dimensional framework. The iron atom is octahedrally
coordinated by four oxygen atoms from the phosphate groups and two oxygen atoms from the
water molecules.

The crystallographic parameters of strengite have been determined through experimental
methods, providing a solid foundation for its structural analysis.

Table 1: Crystallographic Data for Strengite (FePO4-2H20)
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Parameter Value
Crystal System Orthorhombic
Space Group Pbca

a 10.122(1) A

b 9.886(1) A

C 8.7233(7) A
Z 8

Source: Handbook of Mineralogy[3]

The connectivity of the primary structural units in strengite is crucial for understanding its
properties. The FeOs octahedra and POa tetrahedra share corners to build the crystal lattice.
This arrangement is visualized in the diagram below.
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Figure 1: Conceptual diagram of the local coordination and connectivity in the strengite crystal
structure.

Theoretical Studies on the Anhydrous FePO4
Framework

While detailed theoretical studies specifically on iron(lll) phosphate dihydrate are not
extensively available in the reviewed literature, first-principles calculations based on Density
Functional Theory (DFT) have been performed on the anhydrous form, FePOa. These studies
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provide valuable insights into the electronic structure, bonding, and energetics of the iron
phosphate framework, which also constitutes the core of the dihydrate structure.

Computational analyses of anhydrous FePOas, which often adopts a structure analogous to a-
quartz, reveal a network of corner-sharing FeOa4 and POa tetrahedra.[4] However, at high
pressures, a more dense orthorhombic phase with octahedral Fe centers can form.[5] The
theoretical data for an orthorhombic phase of anhydrous FePOa4 from the Materials Project
database provides calculated bond lengths and coordination details.

Table 2: Theoretical Structural Data for Orthorhombic Anhydrous FePOa

Parameter Value

Space Group Pnma

Fe-O Bond Distances 1.92-217A
P-O Bond Distances 1.52-1.58A
Fe3* Coordination 6 (Octahedral)
P>+ Coordination 4 (Tetrahedral)

Source: Materials Project[5]

These theoretical calculations on the anhydrous form highlight the covalent character of the Fe-
O and P-O bonds, arising from the hybridization of Fe 3d and O 2p atomic orbitals.[1] The
electronic structure analyses indicate that anhydrous FePOa is an insulator with a significant
band gap.[1]

Computational Methodology for Anhydrous FePOa

The theoretical data presented for anhydrous FePOa is typically obtained through first-
principles calculations within the framework of Density Functional Theory (DFT). A generalized
workflow for such a computational study is outlined below.
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Generalized Workflow for DFT-based Crystal Structure Analysis
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Figure 2: A simplified workflow for the computational analysis of a crystal structure using
Density Functional Theory.

The specific computational details for the theoretical studies on anhydrous FePOa often involve
the use of the Perdew-Burke-Ernzerhof (PBE) functional within the Generalized Gradient
Approximation (GGA).[1] To better account for the electron correlation effects in the Fe 3d
orbitals, a Hubbard U correction (GGA+U) is frequently employed.[1] The choice of
pseudopotentials and the plane-wave cutoff energy are also critical parameters in these
calculations.

Conclusion

The crystal structure of iron(lll) phosphate dihydrate (strengite) is well-characterized by
experimental techniques, revealing an orthorhombic framework of corner-sharing FeOe
octahedra and POa tetrahedra. While comprehensive theoretical studies specifically on the
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dihydrate are limited, computational analyses of the anhydrous FePOa4 system provide
significant insights into the nature of the bonding and the electronic structure of the iron
phosphate framework. These theoretical approaches, primarily based on Density Functional
Theory, are powerful tools for predicting and understanding the properties of such materials at
the atomic scale. Further dedicated theoretical investigations on the dihydrate structure,
including the explicit role of the water molecules in the electronic and structural properties,
would be highly beneficial for a more complete understanding of this important compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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